Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride
Overview
Description
Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO and its molecular weight is 243.77 g/mol. The purity is usually 95%.
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Biological Activity
Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C13H22ClNO
- Molecular Weight : 243.77 g/mol
- Purity : Typically 95%.
The biological activity of this compound is primarily attributed to its role as a modulator of certain biological pathways. Preliminary studies suggest that it may act as an activator of transcription factor EB (TFEB), which is crucial for autophagy regulation and lysosomal biogenesis. This mechanism has implications for treating neurodegenerative diseases and lysosomal storage disorders .
Biological Activity Overview
- Autophagy Activation :
- Cytotoxicity Studies :
- Anti-biofilm Properties :
Table 1: Summary of Biological Activities
Case Study 1: Autophagy and Neurodegeneration
A study explored the effects of this compound on neurodegenerative disease models. The compound significantly upregulated autophagy markers, suggesting its potential as a therapeutic agent for conditions characterized by protein aggregation.
Case Study 2: Anticancer Properties
Another investigation tested the compound's efficacy against various cancer cell lines, including A431. The results indicated that the compound could induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Research Findings
Recent research indicates that compounds activating TFEB can be promising candidates for developing treatments for diseases with impaired autophagy and lysosomal dysfunctions. The findings suggest that this compound could serve as a lead compound for further drug development aimed at enhancing autophagic processes in cells .
Properties
IUPAC Name |
cycloheptyl-(5-methylfuran-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-10-8-9-12(15-10)13(14)11-6-4-2-3-5-7-11;/h8-9,11,13H,2-7,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKJWYQOQROESX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCCCCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.